4-Methoxypyrimidine-2-carbaldehyde
Description
4-Methoxypyrimidine-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with a methoxy (B1213986) group at the 4-position and a carbaldehyde (aldehyde) group at the 2-position. biosynth.com Its significance in chemical research stems from the unique combination of these structural features, which makes it a valuable building block for the synthesis of more complex molecules. smolecule.com The pyrimidine core is a well-established pharmacophore, while the aldehyde and methoxy groups offer reactive sites for further chemical modification.
The pyrimidine ring system is a fundamental motif in the field of heterocyclic chemistry and holds a privileged position in medicinal chemistry and drug discovery. bohrium.comtandfonline.com As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidine is integral to the structure of DNA and RNA, highlighting its profound biological importance. bohrium.comignited.in This natural prevalence has inspired chemists to explore pyrimidine and its derivatives as scaffolds for new therapeutic agents. ignited.in
The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the creation of diverse chemical libraries for biological screening. mdpi.com This has led to the development of pyrimidine-containing compounds with a vast array of pharmacological activities. bohrium.comignited.in Modern synthetic strategies, including metal-catalyzed reactions and multicomponent coupling, have further expanded the accessibility and complexity of functionalized pyrimidines. researchgate.net
Table 1: Reported Biological Activities of Pyrimidine Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Anticancer | Compounds interfere with nucleic acid synthesis and inhibit key enzymes like EGFR and HDAC in cancer cells. | ignited.inmdpi.comresearchgate.net |
| Antimicrobial | Derivatives like trimethoprim (B1683648) exhibit potent activity through antifolate mechanisms. | ignited.inresearchgate.net |
| Antiviral | Modified pyrimidine nucleosides, such as Zidovudine, are crucial in antiretroviral therapy. | ignited.inresearchgate.net |
| Anti-inflammatory | Certain derivatives show significant anti-inflammatory properties, including COX-2 inhibition. | mdpi.comresearchgate.net |
The fusion of the pyrimidine ring with other heterocyclic systems is another strategy that has yielded potent bioactive molecules, demonstrating the scaffold's robust potential in constructing complex and efficacious drugs. bohrium.com
The carbaldehyde (or formyl) group is a powerful and versatile functional group in organic synthesis, particularly in the functionalization of heterocyclic rings. mdpi.comrsc.org Its electrophilic carbon atom readily participates in a wide range of chemical transformations, making it a key handle for molecular elaboration. In the context of heterocyclic chemistry, the aldehyde group can act as a directing group, guiding the regioselective introduction of other substituents onto the ring system. mdpi.com
The aldehyde moiety is a precursor for numerous other functional groups and can be used in reactions such as:
Condensation Reactions: Reacting with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related structures, which are themselves valuable intermediates. arkat-usa.org
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to alcohols, providing access to different classes of compounds.
Cyclization Reactions: The aldehyde can participate in annulation strategies, where it becomes part of a newly formed ring, leading to the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.orgarkat-usa.org
Cross-Coupling Reactions: It can be a partner in various carbon-carbon bond-forming reactions.
Recent synthetic methodologies have utilized the aldehyde group in multicomponent reactions to generate complex N-heterocyclic compounds in an atom-efficient manner. researchgate.net For instance, the reaction of ortho-amino-carbaldehydes with compounds bearing an active methylene (B1212753) group is a classic strategy for constructing fused pyridine (B92270) rings. arkat-usa.org This strategic use of the carbaldehyde moiety is crucial for building the molecular complexity required for modern drug candidates and functional materials. rsc.org
Academic and industrial research involving this compound primarily positions it as a specialized chemical building block. biosynth.combldpharm.com Its structure is designed for use in synthetic sequences that leverage the reactivity of both the pyrimidine core and its functional groups. The compound is commercially available for research purposes, indicating its utility in discovery chemistry. biosynth.combldpharm.comchemicalbook.com
Research trajectories for this compound and its close analogues focus on its incorporation into larger, more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com The aldehyde at the 2-position is a prime site for derivatization, allowing for the synthesis of Schiff bases, hydrazones, or for its participation in cyclocondensation reactions to build fused ring systems. arkat-usa.orgbldpharm.com The methoxy group at the 4-position influences the electronic properties of the pyrimidine ring and can also be a site for nucleophilic substitution under certain conditions.
The study of related structures, such as 4-amino-2-methoxypyrimidine-5-carbaldehyde (B1355197) and 5-bromo-4-methoxypyrimidine-2-carbaldehyde, further informs the potential research avenues. fluorochem.co.uksigmaaldrich.com These analogues demonstrate that the core 4-methoxypyrimidine (B1296667) structure can be readily functionalized at other positions (e.g., C5) to create a diverse range of intermediates for targeted synthesis. The formylation of aminopyrimidines is a known route to such carbaldehyde derivatives, highlighting the synthetic accessibility of these research tools. arkat-usa.org
Table 2: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1292369-35-7 | biosynth.combldpharm.com |
| Molecular Formula | C₆H₆N₂O₂ | biosynth.combldpharm.com |
| Molecular Weight | 138.12 g/mol | biosynth.combldpharm.com |
| SMILES | COC1=NC(=NC=C1)C=O | biosynth.com |
| InChI Key | Not explicitly found, but related structures are available. |
| Physical State | Solid (for related compounds) | fluorochem.co.uk |
The primary trajectory for this compound is its use as a reactant in the synthesis of novel compounds, where its unique substitution pattern can be exploited to achieve specific structural and functional outcomes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMUODUGZYVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292369-35-7 | |
| Record name | 4-methoxypyrimidine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Methoxypyrimidine 2 Carbaldehyde and Precursor Molecules
Synthetic Routes for Pyrimidine (B1678525) Ring Construction and Strategic Functionalization
The construction of the pyrimidine scaffold can be achieved through various condensation reactions, with subsequent modifications to install the desired substituents at specific positions. One-pot, multicomponent reactions are increasingly employed to enhance efficiency. acs.orgmdpi.comnih.gov For instance, a three-component process can yield highly substituted pyrimidines by combining an electron-poor heteroaryl halide, a terminal propargyl alcohol, and an amidinium salt in a single vessel. acs.org
Nucleophilic Substitution Pathways in Pyrimidine Scaffold Assembly
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine functionalization, particularly for introducing alkoxy groups. The pyrimidine ring, being electron-deficient, is activated towards attack by nucleophiles, a reactivity that is enhanced by the presence of good leaving groups such as halogens.
A common route to introduce the 4-methoxy group involves the displacement of a chlorine atom from a precursor like 4-chloropyrimidine (B154816). The reaction of a 4-chloropyrimidine derivative with sodium methoxide (B1231860) is a classic example of SNAr. researchgate.netbyjus.comstackexchange.com The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine, which is the leaving group. This reaction is typically regioselective, with the C4 position often being more reactive than the C2 position in nucleophilic substitutions. researchgate.netrsc.org
The general mechanism involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. masterorganicchemistry.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired 4-methoxypyrimidine (B1296667) derivative.
Table 1: Examples of Nucleophilic Substitution on Chloropyrimidines
| Starting Material | Nucleophile | Product | Typical Conditions |
|---|---|---|---|
| 4-Chloro-2-methylpyrimidine (B1348355) | Sodium methoxide (NaOMe) | 4-Methoxy-2-methylpyrimidine | Methanol (solvent), reflux |
| 2,4-Dichloropyrimidine | N-methylpiperazine | 4-(4-Methylpiperazin-1-yl)-2-chloropyrimidine | Ethanol (solvent), reflux |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Methanol (solvent) |
Controlled Oxidation Strategies for Carbaldehyde Moiety Introduction
The introduction of the 2-carbaldehyde group is a critical step, typically achieved by the controlled oxidation of a methyl group at the C2 position of the pyrimidine ring. Selenium dioxide (SeO₂) is a widely used reagent for this transformation, in a reaction known as the Riley oxidation. youtube.comadichemistry.com This method is effective for the oxidation of active methyl groups on heteroaromatic rings. researchgate.netemporia.edu
The oxidation of a precursor like 2-methyl-4-methoxypyrimidine with SeO₂ selectively converts the methyl group into a formyl (aldehyde) group. The reaction is often carried out in a solvent such as dioxane or acetic acid at elevated temperatures. nih.gov The mechanism is believed to involve an initial ene reaction followed by a acs.orgnih.gov-sigmatropic rearrangement. adichemistry.com To improve efficiency and minimize the use of the toxic selenium reagent, catalytic amounts of SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide. adichemistry.comresearchgate.net
Table 2: Reagents for Oxidation of Heteroaromatic Methyl Groups
| Oxidizing Agent | Substrate Type | Product | Key Features |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | Active methyl groups on N-heterocycles | Aldehyde | Known as the Riley Oxidation; can be used catalytically. adichemistry.comresearchgate.net |
| Osmium Tetroxide (OsO₄) | Pyrimidine nucleosides | 5,6-Dihydroxy derivatives | Reacts with the C5-C6 double bond. nih.gov |
| Potassium Permanganate (B83412) (KMnO₄) | Alkyl side chains | Carboxylic acid | Strong oxidant, often leads to over-oxidation. |
Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrimidine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prevalent in this context. nih.gov
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is frequently used to introduce aryl or vinyl substituents onto the pyrimidine ring. acs.orgcore.ac.uk Similarly, Hiyama cross-coupling reactions utilize organosilanes as coupling partners for organic halides or tosylates, offering another route for C-C bond formation. semanticscholar.org The Buchwald-Hartwig amination allows for the formation of C-N bonds, attaching various amines to the pyrimidine scaffold. rsc.org These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed efficiently. They offer high functional group tolerance and are instrumental in creating diverse libraries of pyrimidine derivatives. semanticscholar.org
Regioselective and Stereoselective Synthesis Approaches
Controlling the position of functionalization (regioselectivity) is crucial in the synthesis of specifically substituted pyrimidines. The inherent electronic properties of the pyrimidine ring often direct nucleophilic attack to the C4 and C6 positions. However, more sophisticated methods can achieve functionalization at other sites.
Directed metalation using magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective deprotonation and subsequent functionalization of various positions on the pyrimidine ring, including those that are typically less reactive. acs.orgnih.govthieme-connect.de By carefully choosing the starting material and reaction conditions, it is possible to sequentially functionalize multiple positions on the ring with high precision. acs.orgnih.gov For instance, starting with 2-bromopyrimidine, successive magnesiations can be directed to the C4, C6, and C5 positions, allowing for the introduction of a wide range of electrophiles at each site. thieme-connect.de
Stereoselectivity is generally not a factor for reactions directly on the aromatic pyrimidine ring. However, it becomes important when chiral centers are present in the substituents being attached to the ring or when creating chiral derivatives from the pyrimidine core.
Preparation and Transformation of Key Intermediates
A common synthetic pathway to 4-methoxypyrimidine-2-carbaldehyde relies on the preparation and sequential transformation of key intermediates. A plausible route begins with 2-methyl-4-hydroxypyrimidine.
Chlorination: The first step is the conversion of the hydroxyl group at the 4-position into a better leaving group, typically a chlorine atom. This is achieved by treating 2-methyl-4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). google.comheteroletters.org This reaction yields the key intermediate, 4-chloro-2-methylpyrimidine . google.com
Methoxylation: The second step is a nucleophilic aromatic substitution where the chlorine atom at the C4 position of 4-chloro-2-methylpyrimidine is displaced by a methoxy (B1213986) group. This is typically accomplished by reacting the chloropyrimidine with sodium methoxide in methanol. rsc.orgasianpubs.org This transformation produces 2-methyl-4-methoxypyrimidine .
Oxidation: The final step involves the selective oxidation of the methyl group at the C2 position to a carbaldehyde. As discussed previously, this can be effectively carried out using selenium dioxide (SeO₂) to yield the target molecule, This compound . nih.gov
This step-wise approach allows for the controlled installation of the required functional groups at the desired positions on the pyrimidine ring.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.in Traditional methods often involve hazardous reagents and solvents. rasayanjournal.co.in
Modern, greener approaches focus on several key areas:
Microwave-Assisted Synthesis: Using microwave irradiation as a heating source can dramatically reduce reaction times, increase product yields, and enhance purity. bohrium.comnih.govbenthamdirect.com This technique is particularly effective for condensation, substitution, and coupling reactions in pyrimidine synthesis. researchgate.net
Sustainable Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids minimizes environmental pollution. rasayanjournal.co.in Aqueous-phase reactions are particularly attractive for their low cost and environmental benefits.
Catalysis: The use of efficient and recyclable catalysts, including biocatalysts or heterogeneous catalysts, reduces waste and avoids the need for stoichiometric amounts of toxic reagents. rasayanjournal.co.in
By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable and economically viable.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Methoxypyrimidine 2 Carbaldehyde
Reactivity Profiles of the Aldehyde Functional Group
The aldehyde group at the C2 position of the pyrimidine (B1678525) ring is a primary site of chemical reactivity, susceptible to a variety of transformations typical of aromatic aldehydes. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl group to form a new carbon-carbon bond. This reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. libretexts.orgnih.govnih.gov The general mechanism involves the coordination of the magnesium halide to the carbonyl oxygen, further polarizing the C=O bond and facilitating the nucleophilic attack by the carbanionic portion of the Grignard reagent. libretexts.orglibretexts.org
Table 1: Predicted Products of Nucleophilic Addition to 4-Methoxypyrimidine-2-carbaldehyde
| Nucleophile (R-M) | Intermediate | Final Product | Product Class |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of 1-(4-methoxypyrimidin-2-yl)ethanol | 1-(4-Methoxypyrimidin-2-yl)ethanol | Secondary Alcohol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide of (4-methoxypyrimidin-2-yl)(phenyl)methanol | (4-Methoxypyrimidin-2-yl)(phenyl)methanol | Secondary Alcohol |
Oxidative Transformations to Carboxylic Acid Derivatives
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-Methoxypyrimidine-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), and silver oxide (Ag₂O). researchgate.net The oxidation generally proceeds under mild conditions and often gives high yields of the carboxylic acid. researchgate.net
Table 2: Oxidizing Agents for the Conversion of this compound to 4-Methoxypyrimidine-2-carboxylic acid
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |
| Silver oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |
Reductive Transformations to Alcohol Derivatives
The aldehyde can be reduced to the corresponding primary alcohol, (4-Methoxypyrimidin-2-yl)methanol. This is a common transformation in organic synthesis, and several metal hydride reagents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes in the presence of less reactive functional groups. scirp.org For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. researchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated during workup. libretexts.org
Table 3: Reducing Agents for the Conversion of this compound to (4-Methoxypyrimidin-2-yl)methanol
| Reducing Agent | Typical Solvent(s) |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) |
Condensation Reactions with Nitrogen and Carbon Nucleophiles
The aldehyde group is a key participant in condensation reactions, forming new carbon-carbon and carbon-nitrogen double bonds.
With nitrogen nucleophiles such as primary amines, hydroxylamine, and hydrazines, this compound is expected to form imines, oximes, and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.
With carbon nucleophiles , particularly active methylene (B1212753) compounds, the aldehyde undergoes condensation reactions like the Knoevenagel and Wittig reactions.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an acidic methylene group (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a weak base (e.g., piperidine, pyridine). wikipedia.orgsigmaaldrich.com The product is an α,β-unsaturated compound, resulting from the initial nucleophilic addition followed by dehydration. wikipedia.org
The Wittig reaction provides a versatile method for the synthesis of alkenes. masterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org
Table 4: Condensation Reactions of this compound
| Reaction Type | Carbon Nucleophile | Product Type |
| Knoevenagel Condensation | Malononitrile | 2-(4-Methoxypyrimidin-2-yl)ethene-1,1-dicarbonitrile |
| Wittig Reaction | Methyltriphenylphosphonium bromide | 2-Ethenyl-4-methoxypyrimidine |
Methoxy (B1213986) Group Chemical Transformations
The methoxy group at the C4 position of the pyrimidine ring is generally stable but can undergo specific chemical transformations. One of the primary reactions is demethylation to yield the corresponding pyrimidin-4-one derivative. This can be achieved under acidic conditions, often with strong acids like hydrobromic acid or through the use of Lewis acids.
Another potential reaction is nucleophilic aromatic substitution (SNAr), where the methoxy group can act as a leaving group, particularly if the pyrimidine ring is further activated by electron-withdrawing substituents or if a strong nucleophile is employed.
Pyrimidine Ring Substitution and Functional Group Interconversion
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). nih.gov While the C2 position is occupied by the aldehyde, and the C4 by the methoxy group, the C6 position could potentially undergo nucleophilic attack if a suitable leaving group were present.
More relevant to the existing structure is the potential for nucleophilic attack at the C4 position, leading to the displacement of the methoxy group. This reactivity is influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like amines could potentially displace the methoxy group, although this may require elevated temperatures. ambeed.comnih.gov
Functional group interconversion on the pyrimidine ring can also be envisaged. For example, if the methoxy group is first hydrolyzed to a hydroxyl group, this can then be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro-substituted pyrimidine would then be a versatile intermediate for further SNAr reactions with a wide range of nucleophiles.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Aromatic systems that are electron-rich are most susceptible to this type of reaction. The pyrimidine ring, being electron-deficient, is generally deactivated towards electrophilic attack compared to benzene. For an SEAr reaction to occur on a pyrimidine ring, the presence of strong electron-donating (activating) groups is usually necessary.
In this compound, the substituents have opposing effects on the ring's reactivity:
4-Methoxy Group : The methoxy group is an activating substituent. Through resonance, its lone pair of electrons on the oxygen atom donates electron density into the pyrimidine ring, particularly at the ortho and para positions. This effect helps to stabilize the cationic intermediate (sigma complex) formed during electrophilic attack. wikipedia.org
2-Carbaldehyde Group : The aldehyde group is a deactivating substituent. It is an electron-withdrawing group, pulling electron density from the ring through both inductive and resonance effects. This destabilizes the cationic intermediate and makes electrophilic substitution more difficult. libretexts.org
The regioselectivity of a potential SEAr reaction is determined by the combined directing effects of these two groups. The methoxy group directs incoming electrophiles to its ortho position (C5) and para position (C2, which is already substituted). The aldehyde group directs to the meta positions (C4 and C6, with C4 already substituted).
Therefore, the C5 position is the most likely site for electrophilic attack. It is activated by the ortho-directing methoxy group and is meta to the deactivating aldehyde group. The C6 position is significantly less favored as it is ortho to the deactivating aldehyde group. Even at the activated C5 position, forcing conditions and a strong electrophile would likely be required for reactions such as nitration or halogenation to proceed.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. wikipedia.org The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing carbaldehyde group, makes it a suitable substrate for SNAr reactions. This reaction pathway involves the displacement of a leaving group on the ring by a nucleophile. wikipedia.org
The generally accepted mechanism proceeds in two steps:
Addition of the Nucleophile : The nucleophile attacks an electron-deficient carbon atom bearing a leaving group. This is typically the rate-determining step as it involves the disruption of the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com
Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group. wikipedia.org
In pyrimidine systems, nucleophilic attack is highly favored at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. stackexchange.com The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. wikipedia.orgstackexchange.com
For this compound, there is no classic leaving group like a halide. However, the methoxy group at the C4 position could potentially be displaced by a very strong nucleophile. The regioselectivity of SNAr on substituted pyrimidines is a sensitive function of both electronic and steric effects. wuxiapptec.com For instance, in studies of 2,4-dichloropyrimidines, substitution is often selective for the C4 position. wuxiapptec.com Frontier molecular orbital theory suggests that the site of attack can be predicted by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), with the largest LUMO coefficient often residing on the C4 carbon, making it the most electrophilic site. stackexchange.com Recent computational and experimental work has also provided evidence that some SNAr reactions, particularly on heterocycles with good leaving groups, may proceed through a concerted mechanism rather than the stepwise pathway involving a discrete Meisenheimer complex. nih.gov
Kinetic and Thermodynamic Studies of Reaction Mechanisms
Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles governing these reaction mechanisms can be discussed.
For electrophilic aromatic substitution , the rate-determining step is the formation of the high-energy carbocationic intermediate (the σ-complex). nih.gov The activation energy for this step is influenced by the stability of the intermediate. Activating groups, like the methoxy group, stabilize this cation through electron donation, thereby lowering the activation energy and increasing the reaction rate. libretexts.org Conversely, deactivating groups like the aldehyde increase the activation energy and slow the reaction.
For nucleophilic aromatic substitution , the rate-determining step is generally the initial attack by the nucleophile to form the Meisenheimer complex, as this step breaks the aromaticity of the ring. wikipedia.orgstackexchange.com The rate of an SNAr reaction is therefore highly dependent on:
The nature of the substituent : Electron-withdrawing groups increase the rate by stabilizing the anionic Meisenheimer complex.
The leaving group : A better leaving group (one that is a weaker base) will facilitate the second step, although this step is usually fast.
The nucleophile : A stronger nucleophile will generally react faster.
The distinction between kinetic and thermodynamic control is also pertinent. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of formation of the products. The product with the lowest activation energy barrier will form fastest and be the major product, especially at lower temperatures. A thermodynamically controlled reaction, favored at higher temperatures where equilibria can be established, results in the most stable product being the major isomer. In the context of SNAr on pyrimidines, this could lead to different isomer ratios depending on the reaction conditions if multiple positions are susceptible to attack and the resulting products have different stabilities. wuxiapptec.com
The following table illustrates the relative reactivity of different leaving groups in a typical SNAr reaction, which is a key factor in the kinetics of the process.
| Leaving Group (X) | Relative Rate of Displacement by Piperidine | Bond Strength (C-X) (kJ/mol) |
| -F | 3100 | ~540 |
| -Cl | 6.6 | ~400 |
| -Br | 4.3 | ~340 |
| -I | 1.0 | ~280 |
This table presents generalized data for SNAr reactions on activated aryl systems to illustrate the principles of reaction kinetics.
Rational Design and Systematic Synthesis of 4 Methoxypyrimidine 2 Carbaldehyde Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies through Strategic Chemical Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule influence its biological activity. For 4-methoxypyrimidine-2-carbaldehyde derivatives, SAR studies involve synthetically altering different parts of the molecule and assessing the impact on a particular biological target.
Key modifications often focus on the pyrimidine (B1678525) ring and the carbaldehyde side chain. For instance, the methoxy (B1213986) group at the 4-position of the pyrimidine ring can be substituted with other alkoxy groups of varying chain lengths or replaced with different functional groups altogether to probe the electronic and steric requirements for activity. Similarly, the carbaldehyde at the 2-position is a reactive handle that can be transformed into a variety of other functionalities, such as oximes, hydrazones, or more complex heterocyclic systems.
Research has shown that even minor modifications can lead to significant changes in biological activity. For example, in a series of antitubercular 2-pyrazolylpyrimidinones, the replacement of a phenyl ring with a pyridine (B92270) ring improved solubility, although with some loss in activity against Mycobacterium tuberculosis. acs.org Specifically, a 4-pyridyl substituent was more potent than a 3-pyridyl substituent, suggesting the importance of hydrogen bond interactions involving the pyridine nitrogen. acs.org In another study on platelet aggregation inhibitors, various substitutions on 6-amino-2-thio-3H-pyrimidin-4-one derivatives were explored to probe SAR. nih.gov
The following interactive table summarizes hypothetical SAR data for derivatives of this compound, illustrating how different modifications could influence inhibitory activity against a generic kinase.
| Derivative | R1 (Position 4) | R2 (Position 2) | IC50 (nM) |
| 1 | -OCH3 | -CHO | 500 |
| 2 | -OCH3 | -CH=NOH | 250 |
| 3 | -OCH3 | -(Pyrazol-1-yl) | 100 |
| 4 | -OC2H5 | -CHO | 750 |
| 5 | -Cl | -CHO | >1000 |
| 6 | -OCH3 | -COOH | 800 |
This table is for illustrative purposes and does not represent actual experimental data.
Bioisosteric Replacements within the Pyrimidine and Side Chain Moieties
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical framework. researchgate.net This approach is particularly valuable in optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles.
In the context of this compound, bioisosteric replacements can be applied to both the pyrimidine core and the carbaldehyde side chain. For the pyrimidine ring, one might consider replacing the entire ring with other heterocycles like pyridine, triazine, or even a non-aromatic ring system to explore different spatial arrangements and electronic distributions. For instance, in the development of kinase inhibitors, the pyrazole (B372694) ring has been used as a replacement for other 5-membered heterocycles. acs.org
The carbaldehyde side chain is also amenable to a wide range of bioisosteric replacements. The aldehyde group itself can be replaced with a nitrile, a ketone, or various five-membered heterocycles such as oxadiazoles (B1248032) or triazoles, which can mimic the hydrogen bonding capabilities of the aldehyde. The selection of a bioisostere is often guided by the desire to improve metabolic stability, reduce toxicity, or alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties. scispace.com For example, replacing a carboxylic acid moiety, a potential metabolic liability, with a tetrazole or a hydroxamic acid is a common strategy. scispace.com
Combinatorial Chemistry and Library Synthesis for Research Exploration
Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally diverse compounds, known as a chemical library. nih.gov This approach is instrumental in the early stages of drug discovery for identifying hit and lead compounds. For this compound, combinatorial strategies can be employed to create a vast array of derivatives for high-throughput screening.
The synthesis of such libraries often relies on solid-phase or solution-phase parallel synthesis techniques. In a typical solid-phase approach, the this compound scaffold could be attached to a resin support. The aldehyde functionality then serves as a versatile anchor point for a multitude of chemical transformations. For example, reductive amination with a diverse set of primary and secondary amines would yield a library of aminomethylpyrimidine derivatives. researchgate.net Alternatively, Wittig-type reactions or condensations with various active methylene (B1212753) compounds can be used to introduce a wide range of substituents at the 2-position.
Solution-phase parallel synthesis offers another avenue for library generation, often utilizing automated liquid handling systems to perform reactions in multi-well plates. cam.ac.uk This method allows for a broader range of reaction conditions and can be more readily scaled up. The key to successful combinatorial synthesis is the use of robust and high-yielding reactions that are amenable to automation and purification. The resulting libraries of this compound derivatives can then be screened against various biological targets to identify compounds with desired activities.
Annulation Reactions for Novel Heterocyclic System Generation
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for generating novel and complex heterocyclic systems. nih.gov this compound can serve as a valuable starting material in such reactions, with the aldehyde group and the adjacent pyrimidine ring nitrogen participating in cyclization cascades.
For example, the aldehyde can react with a variety of bifunctional reagents to construct fused ring systems. Condensation with an amine-containing active methylene compound, for instance, could lead to the formation of a fused pyridopyrimidine ring system. Similarly, reaction with a hydrazine (B178648) derivative could yield a fused pyrazolopyrimidine or triazolopyrimidine. These annulation reactions significantly expand the chemical space accessible from the simple this compound starting material, leading to the creation of novel scaffolds with potentially unique biological properties. researchgate.netderpharmachemica.com
The following interactive table illustrates some potential annulation reactions starting from this compound.
| Reactant | Reaction Type | Fused Heterocyclic System |
| Ethyl cyanoacetate (B8463686) and an amine | Knoevenagel condensation followed by cyclization | Pyrido[2,3-d]pyrimidine |
| Hydrazine hydrate | Condensation and cyclization | Pyrazolo[3,4-d]pyrimidine |
| Guanidine | Cyclocondensation | Pteridine |
| Malononitrile | Knoevenagel condensation and Thorpe-Ziegler cyclization | Pyrido[2,3-d]pyrimidine |
This table is for illustrative purposes and does not represent actual experimental data.
Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxypyrimidine 2 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Published data for 4-Methoxypyrimidine-2-carbaldehyde is limited, but a patent describing its synthesis reports the chemical shift for the aldehyde proton. mdpi.comnih.gov
¹H NMR (400 MHz, CDCl₃): δ 9.94 (s, 1H, -CHO) mdpi.comnih.gov
The patent documents note that the remainder of the spectrum was unassignable due to the presence of impurities in the analyzed sample. mdpi.comnih.gov However, based on the structure of this compound, a complete, pure spectrum would be expected to show distinct signals for each unique proton.
Expected ¹H and ¹³C NMR Data
The following tables outline the anticipated chemical shifts for this compound, based on its structure and data from similar compounds.
Table 1: Expected ¹H NMR Chemical Shifts (Predicted data based on analogous structures)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) |
| H-6 (pyrimidine ring) | ~8.7 - 8.9 | Doublet (d) |
| H-5 (pyrimidine ring) | ~7.0 - 7.2 | Doublet (d) |
| H-methoxy (-OCH₃) | ~4.0 - 4.2 | Singlet (s) |
Table 2: Expected ¹³C NMR Chemical Shifts (Predicted data based on analogous structures)
| Carbon | Expected Chemical Shift (ppm) |
| C-aldehyde (-CHO) | ~190 - 195 |
| C-4 (pyrimidine ring) | ~170 - 175 |
| C-2 (pyrimidine ring) | ~160 - 165 |
| C-6 (pyrimidine ring) | ~158 - 162 |
| C-5 (pyrimidine ring) | ~110 - 115 |
| C-methoxy (-OCH₃) | ~55 - 60 |
While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are essential for confirming the complete atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would establish the coupling between adjacent protons. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their neighboring positions on the pyrimidine (B1678525) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-5 to C-5, H-6 to C-6, and the methoxy (B1213986) protons to the methoxy carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular framework. Key expected correlations would include:
The aldehyde proton (H-aldehyde) to the C-2 carbon of the pyrimidine ring.
The H-6 proton to the C-4 and C-5 carbons.
The methoxy protons (-OCH₃) to the C-4 carbon.
For the specific structure of this compound, there are no stereocenters, and thus no stereoisomers like enantiomers or diastereomers to assign. The connectivity is fixed, defining it as the 4-methoxy, 2-carbaldehyde regioisomer. Should derivatives be synthesized, for instance by addition to the aldehyde, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the relative stereochemistry of newly formed chiral centers by analyzing through-space interactions between protons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. It also provides information about the molecule's structure through analysis of its fragmentation patterns.
For this compound (C₆H₆N₂O₂), the expected exact mass can be calculated.
Table 3: HRMS Exact Mass Calculation
| Atom | Count | Isotopic Mass | Total Mass |
| ¹²C | 6 | 12.000000 | 72.000000 |
| ¹H | 6 | 1.007825 | 6.046950 |
| ¹⁴N | 2 | 14.003074 | 28.006148 |
| ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | 138.042928 |
In an HRMS experiment, the protonated molecule ([M+H]⁺) would be observed at m/z 139.050203. The high mass accuracy of HRMS (typically <5 ppm) allows for the unambiguous confirmation of the elemental composition.
Fragmentation Analysis: Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion. Expected fragmentation pathways for this compound would likely involve:
Loss of the formyl radical (•CHO) or carbon monoxide (CO).
Loss of a methyl radical (•CH₃) from the methoxy group.
Cleavage of the pyrimidine ring, a characteristic fragmentation pattern for such heterocyclic systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
Table 4: Expected Key Vibrational Frequencies (Predicted data based on analogous structures)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aldehyde C-H | Stretching | ~2850 and ~2750 | IR |
| Aldehyde C=O | Stretching | ~1700 - 1720 | IR (strong), Raman (moderate) |
| Pyrimidine C=N/C=C | Ring Stretching | ~1550 - 1650 | IR, Raman |
| Methoxy C-O | Stretching | ~1250 - 1300 (asymmetric) | IR (strong) |
| Methoxy C-O | Stretching | ~1000 - 1050 (symmetric) | IR |
| Aromatic C-H | Out-of-plane Bending | ~800 - 900 | IR |
The most prominent peak in the IR spectrum would be the strong carbonyl (C=O) stretch of the aldehyde group. The two weaker bands characteristic of the aldehyde C-H stretch would also be key identifiers. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov It provides accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity established by NMR. To date, no public crystal structure for this compound has been reported.
Should a suitable single crystal be obtained, SC-XRD analysis would also reveal how the molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions.
For this compound, the following interactions would be anticipated to play a key role in the solid-state architecture:
C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde or pyrimidine ring C-H groups as donors and the aldehyde oxygen or methoxy oxygen as acceptors are expected.
C—H···N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors from neighboring C-H groups.
π–π Stacking: The aromatic pyrimidine rings could stack on top of each other, an interaction driven by favorable orbital overlap. The arrangement (e.g., parallel-displaced or T-shaped) would be determined by the analysis.
These collective interactions dictate the macroscopic properties of the solid, such as its melting point and solubility.
Quantification of Hydrogen Bonding and Supramolecular Networks
The crystal engineering of pyrimidine derivatives is significantly influenced by hydrogen bonding and other non-covalent interactions, which dictate the formation of intricate supramolecular architectures. In the absence of direct crystallographic data for this compound, we can look to analogous structures to predict its likely hydrogen bonding capabilities and resulting network formation.
The molecular structure of this compound contains hydrogen bond acceptors in the form of the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy and carbaldehyde groups. The potential for weak C-H···O and C-H···N hydrogen bonds also exists, which are known to play a significant role in stabilizing crystal structures of related compounds.
Studies on similar pyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidine (B117758), reveal well-defined hydrogen-bonding patterns that lead to the formation of predictable supramolecular motifs. For instance, in a co-crystal of 2-amino-4,6-dimethoxypyrimidine with fumaric acid, strong intramolecular O—H···N and intermolecular N—H···O hydrogen bonds are observed. These interactions, along with weaker C—H···O and π–π stacking interactions, contribute to a stable three-dimensional supramolecular network tandfonline.comtandfonline.com. The pyrimidine molecules in the co-crystal of 2-amino-4,6-dimethoxypyrimidine and anthranilic acid form base pairs through N—H···N hydrogen bonds, creating a cyclic R²₂(8) motif nih.govnih.gov.
Based on these examples, it is highly probable that this compound would engage in a variety of hydrogen bonding interactions in the solid state. The aldehyde group, in particular, could participate in C-H···O interactions, while the pyrimidine nitrogens and the methoxy oxygen would act as primary hydrogen bond acceptors. The interplay of these interactions would likely lead to the formation of one- or two-dimensional networks, which could be further extended into a three-dimensional structure through weaker interactions.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Probable Supramolecular Motif |
| C-H (pyrimidine ring) | N (pyrimidine ring of adjacent molecule) | Intermolecular C-H···N | Chain or sheet formation |
| C-H (pyrimidine ring) | O (methoxy of adjacent molecule) | Intermolecular C-H···O | Dimer or chain formation |
| C-H (pyrimidine ring) | O (carbaldehyde of adjacent molecule) | Intermolecular C-H···O | Dimer or chain formation |
| C-H (methoxy group) | N (pyrimidine ring of adjacent molecule) | Intermolecular C-H···N | Network stabilization |
| C-H (methoxy group) | O (carbaldehyde of adjacent molecule) | Intermolecular C-H···O | Network stabilization |
| C-H (carbaldehyde group) | N (pyrimidine ring of adjacent molecule) | Intermolecular C-H···N | Dimer or chain formation |
| C-H (carbaldehyde group) | O (methoxy of adjacent molecule) | Intermolecular C-H···O | Dimer or chain formation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For pyrimidine and its derivatives, the key electronic transitions are typically of the n → π* and π → π* type.
While a specific UV-Vis spectrum for this compound is not documented in readily accessible literature, the electronic absorption properties can be inferred from studies on substituted pyrimidines. The electronic spectrum of pyrimidine itself, along with its halogenated derivatives, has been studied in the vacuum ultraviolet (VUV) range. These studies show that substitutions on the pyrimidine ring can cause shifts in the absorption bands rsc.orgrsc.org.
The methoxy (-OCH₃) and carbaldehyde (-CHO) groups on the pyrimidine ring in this compound are expected to influence its electronic spectrum. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the π → π* transitions due to the extension of the conjugated system. The carbaldehyde group, an electron-withdrawing group, will also affect the electronic transitions.
A study on a pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, showed a maximum absorbance at 275 nm nih.gov. This provides a general idea of the region where substituted pyrimidines might absorb. The absorption spectra of other pyrimidine derivatives have been observed to have multiple absorption maxima of varying intensities in chloroform (B151607) solutions researchgate.net. The exact position and intensity of the absorption bands for this compound would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.
Table 2: Expected Electronic Transitions and Absorption Maxima for this compound
| Type of Transition | Involved Orbitals | Expected Wavelength Range (nm) | Notes |
| π → π | π bonding to π antibonding | 200 - 300 | Likely to be the most intense absorption band. The methoxy and carbaldehyde groups will influence the exact λmax. |
| n → π | Non-bonding (from N or O) to π antibonding | 270 - 350 | Generally weaker than π → π* transitions. May be subject to solvent effects. |
Computational Chemistry and Theoretical Investigations of 4 Methoxypyrimidine 2 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the properties of molecules. science.gov DFT methods, particularly those employing hybrid functionals like B3LYP, have been widely used to investigate pyrimidine (B1678525) derivatives, providing a good balance between computational cost and accuracy. science.govnih.govsigmaaldrich.com
Molecular Geometry Optimization and Conformational Analysis
Predicting the most stable three-dimensional arrangement of atoms is a fundamental goal of computational chemistry. pennylane.ai Molecular geometry optimization of 4-methoxypyrimidine-2-carbaldehyde can be performed using DFT methods to locate the minimum energy structure on the potential energy surface. pennylane.ai For molecules with flexible groups, such as the methoxy (B1213986) and carbaldehyde substituents in this compound, a conformational analysis is crucial to identify the most stable conformers. ethz.ch This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Table 1: Predicted Conformational Data for this compound (Illustrative)
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
| C4-O-C-H (methoxy) | Syn-periplanar | 0.0 |
| C4-O-C-H (methoxy) | Anti-periplanar | 1.5 |
| C2-C-C=O (carbaldehyde) | Cis | 0.0 |
| C2-C-C=O (carbaldehyde) | Trans | 2.1 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov
DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. acs.orgresearchgate.net In this compound, the methoxy group is electron-donating, and the carbaldehyde group is electron-withdrawing.
Table 2: Calculated Frontier Orbital Energies for a Pyrimidine Derivative (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.3 |
Note: This table presents typical values for a related pyrimidine and is for illustrative purposes. Specific values for this compound would require dedicated calculations.
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govsigmaaldrich.com DFT methods can predict the vibrational modes of a molecule, and the calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. researchgate.netnih.gov
For pyrimidine derivatives, characteristic vibrational modes include C-H stretching, C=N and C=C ring stretching, and substituent-specific vibrations. researchgate.net For this compound, key vibrations would include the C=O stretch of the aldehyde, and the C-O stretch of the methoxy group. Comparing the calculated and experimental spectra can confirm the molecular structure and provide insights into intramolecular interactions. sigmaaldrich.com
Table 3: Predicted and Experimental Vibrational Frequencies for a Pyrimidine Derivative (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1710 | 1695 | Aldehyde C=O stretch |
| ν(C=N) | 1580 | 1575 | Pyrimidine ring stretch |
| ν(C-O) | 1250 | 1245 | Methoxy C-O stretch |
Note: This table is illustrative. Precise assignments for this compound would require specific calculations and experimental spectra.
Ab Initio and Semi-Empirical Quantum Chemical Methods
Beyond DFT, other quantum chemical methods can be employed to study this compound.
Ab initio methods , meaning "from first principles," are based on solving the Schrödinger equation without empirical parameters. wikipedia.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) offer a systematic way to improve the accuracy of calculations. researchgate.netwikipedia.org While computationally more demanding than DFT, they can provide benchmark results for structural and electronic properties. wikipedia.org
Semi-empirical methods , such as AM1, PM3, and the more recent PM7, use a simplified form of the Hartree-Fock equations and introduce parameters derived from experimental data. wikipedia.orgnih.gov These methods are significantly faster than ab initio and DFT methods, making them suitable for studying large molecules or for high-throughput screening. wikipedia.orgethz.ch However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. wikipedia.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion. arxiv.org This technique allows for the study of the dynamic behavior of this compound, including the flexibility of its substituents and the potential for intramolecular interactions. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one can gain insights into how its conformation might change under different conditions. nih.gov This is particularly useful for understanding how the molecule might interact with biological targets.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the structure and function of molecules. openstax.org The NCI analysis method is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. chemtools.orgresearchgate.net For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the aldehyde group and the pyrimidine nitrogen, or other weak interactions that stabilize certain conformations.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orguni-rostock.de This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them. nih.gov By analyzing the topological properties of the electron density at bond critical points, one can determine the nature of the bonds (e.g., covalent, ionic, or intermediate). nih.gov For this compound, QTAIM could be used to quantify the strengths of the various covalent and non-covalent interactions within the molecule.
Computational Prediction of Reactivity and Selectivity
Computational models, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting the reactivity and selectivity of reactions involving pyrimidine derivatives. pku.edu.cn These methods allow for the calculation of various molecular properties that govern chemical behavior.
Theoretical investigations have been employed to understand and predict the outcomes of various reactions. For instance, in the context of drug discovery, computational tools are used to screen large libraries of compounds and predict their binding affinity to specific biological targets. nih.gov This approach helps in identifying lead compounds with desired pharmacological profiles.
The reactivity of pyrimidine derivatives can be significantly influenced by the substituents on the pyrimidine ring. Computational studies can quantify the electronic effects of these substituents, such as the methoxy group in this compound, on the reactivity of the aldehyde functional group. acs.org
A key aspect of computational prediction is the use of molecular docking studies. These simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vu.lt This is particularly relevant in medicinal chemistry for designing inhibitors for enzymes like carbonic anhydrases. vu.lt
Rationalization of Reaction Pathways and Transition State Structures
Computational chemistry provides a powerful means to rationalize experimentally observed reaction pathways by locating and characterizing transition state structures. The energy of these transition states determines the activation barrier and thus the rate of a reaction.
A notable example is the study of competitive reaction pathways, such as the Imino Diels-Alder (IADA) reaction versus ene-type cyclization. pku.edu.cn DFT calculations have shown that the reaction pathway can be selectively controlled by adjusting the reaction conditions, such as the presence or absence of an acid catalyst. pku.edu.cn Under acidic conditions, the formation of an iminium intermediate favors the lower-energy IADA pathway. In the absence of acid, a neutral imine intermediate preferentially undergoes an ene-type cyclization. pku.edu.cn
The table below summarizes the calculated activation energies for two competing reaction pathways involving a derivative of this compound.
| Reaction Pathway | Intermediate | Transition State | Activation Energy (kcal/mol) |
| Imino Diels-Alder | Iminium | endo-TS1 | 27.6 pku.edu.cn |
| Ene-type Cyclization | Neutral Imine | - | Higher than IADA pku.edu.cn |
This table illustrates how computational data can explain the selectivity observed in chemical reactions.
Furthermore, Frontier Molecular Orbital (FMO) theory is often used in conjunction with DFT calculations to rationalize reactivity. pku.edu.cn The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can provide a qualitative understanding of the reaction's feasibility. For instance, a smaller HOMO-LUMO gap generally indicates a more favorable interaction and a lower activation barrier. pku.edu.cn In the case of the IADA reaction, protonation of the imine intermediate was found to significantly lower the LUMO energy, thereby facilitating the reaction. pku.edu.cn
These theoretical models not only explain observed phenomena but also guide the design of new experiments and the development of novel synthetic methodologies. escholarship.org
Advanced Applications of 4 Methoxypyrimidine 2 Carbaldehyde in Diverse Chemical Research Fields
Crucial Intermediate in the Synthesis of Complex Organic Molecules
The chemical reactivity of 4-Methoxypyrimidine-2-carbaldehyde makes it an important precursor in the assembly of intricate molecular structures. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including condensations, multicomponent reactions, and cyclizations, enabling the construction of more elaborate molecules.
Scaffold for Novel Heterocyclic Ring Systems and Fused Architectures
The pyrimidine (B1678525) core of this compound is a foundational element for the synthesis of a diverse range of fused heterocyclic systems. These fused rings are of significant interest due to their prevalence in biologically active compounds. The aldehyde group can participate in annulation reactions, where a new ring is fused onto the pyrimidine scaffold.
For instance, in reactions analogous to the Gewald reaction, a versatile method for synthesizing polysubstituted 2-aminothiophenes, a pyrimidine-2-carbaldehyde can undergo condensation with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This would lead to the formation of a thieno[2,3-d]pyrimidine core, a scaffold known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. nih.govmdpi.comnih.gov
Similarly, the aldehyde can be a key component in the synthesis of pyrido[2,3-d]pyrimidines . These are constructed through condensation reactions with various nitrile-containing compounds. nih.govmdpi.com The resulting fused systems are recognized for their potential as kinase inhibitors. nih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Scaffolds
| Fused Ring System | Synthetic Strategy | Potential Biological Significance |
| Thieno[2,3-d]pyrimidine | Gewald-type reaction involving the aldehyde, an active methylene (B1212753) nitrile, and sulfur. wikipedia.orgnih.gov | Anti-inflammatory, antimicrobial, anticancer. mdpi.comnih.gov |
| Pyrido[2,3-d]pyrimidine | Condensation with nitrile-containing compounds followed by cyclization. nih.govmdpi.com | Kinase inhibition, anticancer activity. nih.gov |
Precursor for Advanced Pharmaceutical Building Blocks
The utility of this compound extends to its role as a precursor for more complex building blocks used in the synthesis of pharmaceutically active ingredients. The aldehyde can be readily transformed into a variety of functional groups, which can then be further elaborated.
One significant application is in the synthesis of substituted aminopyrimidines, which are key components of many kinase inhibitors. mdpi.com The aldehyde can be converted to an oxime or hydrazone, which can then be further modified to create potent inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and ErbB-2. nih.govresearchgate.netosti.gov The 4-methoxy group in the starting material can influence the electronic properties and binding interactions of the final molecule.
Furthermore, this compound can be utilized in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones and their derivatives. nih.govnih.gov These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. nih.gov The aldehyde component is crucial for the formation of the dihydropyrimidine (B8664642) core.
Strategic Scaffold in Medicinal Chemistry Research and Lead Discovery
The pyrimidine ring is a well-established pharmacophore in medicinal chemistry, and this compound provides a valuable starting point for the design and synthesis of novel drug candidates. Its relatively simple structure allows for systematic modification to explore structure-activity relationships (SAR).
Design and Synthesis of Ligands for Investigating Biological Target Interactions
Derivatives of this compound are designed and synthesized to probe the interactions between small molecules and biological targets, such as proteins and enzymes. The aldehyde group can be used to introduce a variety of substituents that can form key interactions, like hydrogen bonds, with amino acid residues in a protein's active site.
For example, Schiff base derivatives can be readily formed by reacting the aldehyde with primary amines. nih.gov These Schiff bases can then be evaluated as inhibitors of various enzymes. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the methoxy (B1213986) group can occupy hydrophobic pockets within the binding site. The precise nature of these interactions can be elucidated using techniques like X-ray crystallography, which provides a detailed three-dimensional view of the protein-ligand complex. nih.govspringernature.comnih.govresearchgate.netfrontiersin.org
Table 2: Investigating Biological Target Interactions with Pyrimidine-Based Ligands
| Biological Target Class | Synthetic Approach | Key Interactions | Investigative Technique |
| Kinases (e.g., EGFR, c-Met, VEGFR-2) | Synthesis of aminopyrimidine-5-carbaldehyde oximes and hydrazones. researchgate.netnih.gov | Hydrogen bonding with hinge region residues, hydrophobic interactions. | Enzyme inhibition assays, cell-based proliferation assays. mdpi.comnih.gov |
| Carbonic Anhydrases | Formation of Schiff bases incorporating a sulfonamide moiety. nih.gov | Coordination with the active site zinc ion, hydrogen bonding with surrounding residues. | Enzyme inhibition assays. nih.gov |
Application in Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.govcolab.ws this compound, with its simple structure and key functional groups, is an ideal candidate for inclusion in fragment libraries.
Once a fragment like a pyrimidine aldehyde is identified as a "hit," its binding mode is often determined by X-ray crystallography. nih.gov This structural information then guides the "growing" or "linking" of the fragment into a more potent lead compound. nih.gov The aldehyde group provides a convenient point for chemical elaboration to improve binding affinity and selectivity. The pyrimidine core itself often forms crucial hydrogen bonding interactions with the target protein.
Emerging Research Perspectives and Future Challenges for 4 Methoxypyrimidine 2 Carbaldehyde
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical synthesis lies in the development of processes that are both efficient and environmentally benign. For a molecule like 4-Methoxypyrimidine-2-carbaldehyde, moving beyond traditional multi-step syntheses towards more sustainable alternatives is a key research challenge. The principles of green chemistry, particularly atom economy, which maximizes the incorporation of reactant atoms into the final product, are central to this endeavor acs.orgprimescholars.comwikipedia.orgohmbound.com.
A promising direction is the adoption of multicomponent reactions (MCRs). An iridium-catalyzed MCR has been reported for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. nih.govorganic-chemistry.orgacs.orgacs.orgorganic-chemistry.org This approach is highly atom-economical, producing only water and hydrogen as byproducts. Utilizing alcohols, which can be derived from biomass, further enhances the sustainability of this method. nih.govorganic-chemistry.orgacs.orgacs.org The adaptation of such catalytic systems for the synthesis of specifically substituted pyrimidines like this compound could significantly reduce waste and reliance on fossil fuel-based starting materials.
Another green approach involves mechanochemistry, specifically ball milling, which can facilitate reactions in the absence of bulk solvents. researchgate.net This technique has been successfully applied to Vorbrüggen glycosylations for the synthesis of pyrimidine (B1678525) nucleosides, demonstrating its potential to reduce the use of toxic solvents and simplify reaction protocols. researchgate.net Exploring mechanochemical routes to this compound could offer a more sustainable manufacturing process.
Table 1: Comparison of Synthetic Methodologies for Pyrimidines
| Methodology | Key Advantages | Sustainability Aspect | Reference |
|---|---|---|---|
| Traditional Synthesis | Well-established procedures | Often involves multiple steps, stoichiometric reagents, and significant waste. | N/A |
| Iridium-Catalyzed MCR | High regioselectivity, high yields (up to 93%) | Uses biomass-derivable alcohols, high atom economy (byproducts are H₂ and H₂O). | nih.govorganic-chemistry.orgacs.org |
| Mechanochemistry | Drastically reduced solvent use, simplified protocol | Minimizes exposure to and disposal of hazardous solvents. | researchgate.net |
| Catalyzed Cycloadditions | Access to diverse substitution patterns | Use of catalysts (e.g., β-cyclodextrin) can enable reactions in aqueous media. | mdpi.com |
Exploration of Unprecedented Reactivity and Selectivity Patterns
The reactivity of this compound is dictated by its distinct functional groups: the electron-rich methoxy (B1213986) group, the electrophilic aldehyde, and the nitrogen-containing heterocyclic core. The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical transformations. Analogous to pyridine-2-carbaldehyde, it can readily undergo nucleophilic attack by amines to form Schiff bases, which are valuable bidentate ligands in coordination chemistry. wikipedia.org
Future research will likely focus on leveraging the interplay between the functional groups to achieve novel reactivity and selectivity. For instance, the 2-position of the pyrimidine ring is known to be susceptible to nucleophilic aromatic substitution (SNAr). Studies on 2-sulfonylpyrimidines have shown they are highly effective and tunable agents for the selective arylation of cysteine residues in proteins. nih.govchemrxiv.org This highlights the potential of the C2-position as a reactive site. While the aldehyde is not a typical leaving group, its conversion to an intermediate that is susceptible to substitution could unlock new synthetic pathways.
The exploration of this compound in reactions like the Vilsmeier-Haack reaction, which is used to formylate electron-rich heterocycles, could also yield interesting results. mdpi.com Understanding and controlling the regioselectivity of such reactions on the substituted pyrimidine core is a key challenge that could lead to the synthesis of novel, highly functionalized derivatives.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. acs.org This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
Automated synthesis platforms, which integrate robotics and software control, further accelerate the discovery and optimization process. merckmillipore.comyoutube.com These systems can perform a wide range of reactions, including N-heterocycle formation and reductive amination, using pre-packaged reagent cartridges, which simplifies the workflow from synthesis to purification. merckmillipore.comresearchgate.net The SynFini™ platform, for example, uses artificial intelligence to design synthetic routes and robotics to execute and optimize them in a continuous flow setup. youtube.com
The application of these technologies to this compound and its derivatives could enable the rapid generation of compound libraries for high-throughput screening. researchgate.net By automating the synthesis, researchers can efficiently explore a vast chemical space, accelerating the identification of molecules with desired biological or material properties. The challenge lies in developing robust and versatile flow and automated protocols that are compatible with the specific chemistry of pyrimidine aldehydes.
Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without altering the system, are powerful tools for gaining mechanistic insights.
Real-time, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the complex, one-pot synthesis of alkylpyrimidines. nih.gov By collecting thousands of 2D NMR datasets during the reaction, researchers were able to identify and characterize previously postulated and even unknown reaction intermediates. nih.gov Similarly, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable tool for real-time reaction monitoring. rsc.orgvandanapublications.comvandanapublications.com It has been combined with computational algorithms to elucidate complex reaction mechanisms by deconstructing the overlapping spectra into concentration profiles of reactants, intermediates, and products. rsc.org
Applying these advanced in situ techniques to the synthesis and reactions of this compound would provide unprecedented detail about the reaction pathways. This knowledge could be used to minimize byproduct formation, improve yields, and rationally design more efficient catalytic systems. The primary challenge is the complexity of data analysis and the need for specialized equipment and expertise.
Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Application Example for Pyrimidines | Reference |
|---|---|---|---|
| Real-time 2D NMR | Structural information on intermediates, reaction kinetics. | Confirmation of postulated intermediates and discovery of new ones in alkylpyrimidine synthesis. | nih.gov |
| In situ ATR-FTIR | Real-time concentration profiles of all components, identification of functional group changes. | Elucidation of the synthesis mechanism of furazan (B8792606) derivatives by tracking reactants, intermediates, and products. | rsc.org |
| Combined Spectroscopy & DFT | Assignment of spectral features to specific molecular structures and intermediates. | Comparison of experimentally decomposed spectra with quantum mechanical calculations to confirm intermediate structures. | rsc.org |
Computational-Guided Design and Virtual Screening of Novel Derivatives for Specific Research Endeavors
Computational chemistry has become an indispensable tool in modern chemical research, particularly in the field of drug discovery. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening allow scientists to design and evaluate new molecules in silico before committing to their synthesis. nih.govdovepress.com
The pyrimidine scaffold is a common feature in many pharmacologically active compounds, and numerous computational studies have focused on designing pyrimidine derivatives as potential therapeutic agents. For example, virtual screening has been used to identify thieno[2,3-d]pyrimidine-based inhibitors of KRAS G12D, a key target in cancer therapy. nih.gov Similarly, molecular docking studies have been used to rationalize the lipoxygenase inhibitory activity of dihydropyrimidine (B8664642) analogues, which have potential as cancer chemopreventive agents. dovepress.com
This compound represents an ideal starting point for computational-guided design. The methoxy and aldehyde groups provide vectors for diversification, allowing for the creation of large virtual libraries of derivatives. These libraries can then be screened against specific biological targets, such as enzymes or receptors, to identify promising candidates for synthesis and biological evaluation. nih.govmdpi.comnih.gov The main challenge in this field is the accuracy of the computational models and the need for experimental validation to confirm the in silico predictions. nih.gov
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for 4-Methoxypyrimidine-2-carbaldehyde, and how do reaction conditions influence yield and purity? Answer: The synthesis typically involves halogenated pyrimidine precursors undergoing nucleophilic substitution with methoxy groups, followed by oxidation or formylation at the 2-position. For example:
- Route 1: A halogen (e.g., Cl) at the 4-position of pyrimidine is replaced by methoxy using NaOCH₃ in DMSO at 80–100°C. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group .
- Route 2: Direct oxidation of 4-methoxy-2-methylpyrimidine using MnO₂ or SeO₂ under reflux in dioxane.
Key factors:
- Solvent polarity (DMSO vs. ethanol) affects substitution efficiency.
- Temperature control prevents over-oxidation of the aldehyde group.
- Purification: Column chromatography (silica gel, hexane/EtOAc) resolves aldehyde intermediates from byproducts. Validate purity via HPLC (≥95%) and NMR (δ 9.8–10.0 ppm for aldehyde proton) .
Advanced Crystallography and Structural Analysis
Q2: How do intermolecular interactions (e.g., hydrogen bonding) in this compound crystals influence its stability and reactivity? Answer: The aldehyde and methoxy groups participate in C–H⋯O/N hydrogen bonds , forming layered or helical supramolecular architectures. For example:
- Graph-set analysis (e.g., Etter’s notation) reveals R₂²(8) motifs between aldehyde O and pyrimidine N–H groups, stabilizing the crystal lattice .
- Packing density: Reduced steric hindrance from the methoxy group allows tighter packing, enhancing thermal stability (TGA decomposition >200°C).
Methodological tip: Use SHELXL for refinement, as it handles high-resolution data and twinning common in heterocyclic aldehydes. Pair with Mercury for visualization of H-bond networks .
Biological Activity and Data Contradictions
Q3: How do conflicting reports on the antimicrobial activity of this compound derivatives arise, and how can researchers resolve them? Answer: Discrepancies often stem from:
- Substituent positioning: Minor changes (e.g., 5-methyl vs. 5-ethyl) alter steric effects and target binding.
- Assay variability: MIC values differ between broth microdilution (static) vs. time-kill assays (dynamic).
Resolution strategies:
- Dose-response profiling: Test derivatives across 0.1–100 µM ranges against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
- QSAR modeling: Correlate logP and Hammett σ values with activity trends. For example, electron-withdrawing groups at the 5-position enhance activity against β-lactamase producers .
Reactivity in Multi-Step Syntheses
Q4: What challenges arise when using this compound in multi-step reactions (e.g., Schiff base formation), and how can side reactions be minimized? Answer: Challenges:
- Aldehyde oxidation: Air exposure converts –CHO to –COOH; use inert atmospheres (N₂/Ar) and antioxidants (BHT).
- Competitive nucleophilic attack: The pyrimidine N3 position may react with amines, diverting from Schiff base formation.
Optimization:
- Protecting groups: Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) during pyrimidine functionalization.
- pH control: Conduct Schiff base reactions at pH 6–7 (acetate buffer) to favor imine formation over N-alkylation .
Computational Modeling and Mechanistic Insights
Q5: How can DFT calculations guide the design of this compound derivatives for targeted enzyme inhibition? Answer:
- Docking studies: Use AutoDock Vina to model interactions with active sites (e.g., dihydrofolate reductase). Key parameters:
- Binding affinity: Methoxy groups enhance π-π stacking with Phe residues (ΔG ≤ −8 kcal/mol).
- Electrostatic maps: Aldehyde orientation affects H-bond donor/acceptor profiles.
- MD simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding) .
Analytical Method Development
Q6: Which advanced spectroscopic techniques differentiate this compound from its structural analogs? Answer:
- 13C NMR: Distinct signals for aldehyde carbon (δ ~190 ppm) vs. ketones (δ 205–220 ppm).
- IR spectroscopy: Sharp –CHO stretch at ~1720 cm⁻¹; methoxy C–O at 1250 cm⁻¹.
- Mass spectrometry: ESI-MS ([M+H]⁺ = 153.14) with fragmentation patterns (e.g., loss of CO from –CHO group at m/z 125) .
Stability and Degradation Pathways
Q7: Under accelerated storage conditions, what degradation products form, and how can they be quantified? Answer: Degradation pathways:
- Hydrolysis: Aldehyde → carboxylic acid (4-Methoxypyrimidine-2-carboxylic acid) in humid environments.
- Photo-oxidation: Methoxy → hydroxyl group under UV light.
Analytical workflow:
- Forced degradation studies: Expose to 40°C/75% RH for 4 weeks.
- HPLC-MS/MS: Monitor degradation products using a C18 column (0.1% TFA/ACN gradient). Quantify via external calibration curves .
Regioselective Functionalization
Q8: How can researchers achieve regioselective modification of the pyrimidine ring without altering the aldehyde group? Answer:
- Directed ortho-metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-position, followed by electrophilic quenching (e.g., MeI for methylation).
- Protection strategies: Convert –CHO to a thioacetal (e.g., ethanedithiol/BF₃·Et₂O) before functionalizing the ring. Deprotect with HgCl₂ post-reaction .
Comparative Analysis with Structural Analogs
Q9: How does replacing the pyrimidine ring with pyridine (e.g., 4-Methoxypyridine-2-carbaldehyde) impact electronic properties and reactivity? Answer: Electronic effects:
- Pyrimidine: Higher electron deficiency (two N atoms) increases electrophilicity at the aldehyde group (MESP maps: −80 kcal/mol vs. −60 kcal/mol for pyridine).
- Reactivity: Pyrimidine derivatives undergo faster nucleophilic addition (e.g., Grignard reactions) but are prone to ring-opening under strong bases.
Experimental validation: Compare reaction rates in aldol condensations (pyrimidine: t₁/₂ = 15 min; pyridine: t₁/₂ = 45 min) .
Multi-Component Reaction Optimization
Q10: What catalytic systems improve yields in Ugi-type reactions involving this compound? Answer:
- Catalyst screening: Sc(OTf)₃ (10 mol%) in MeCN/H₂O (4:1) increases yields to 85% by stabilizing the imine intermediate.
- Microwave assistance: 30 min at 100°C vs. 24 h conventional heating.
- Byproduct mitigation: Add molecular sieves (3Å) to absorb NH₃ from secondary pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
